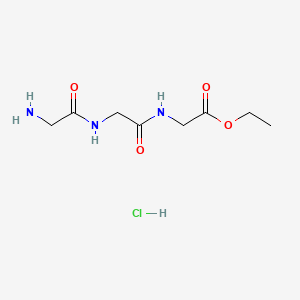

H-Gly-Gly-Gly-OEt.HCl

説明

The compound H-Gly-Gly-Gly-OEt.HCl is a tripeptide derivative, specifically a triglycine ethyl ester hydrochloride. It is a biochemical compound with the molecular formula C8H15N3O4·HCl and a molecular weight of 253.69 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and peptide synthesis.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-Gly-Gly-OEt.HCl typically involves the esterification of triglycine with ethanol in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the ethyl ester derivative. The general steps include:

Dissolution of Triglycine: Triglycine is dissolved in an appropriate solvent, such as ethanol.

Addition of Hydrochloric Acid: Hydrochloric acid is added to the solution to catalyze the esterification reaction.

Reaction Conditions: The mixture is heated to a specific temperature, usually around 60°C, and maintained for a certain period to complete the reaction.

Purification: The resulting product is purified through crystallization or other suitable methods to obtain This compound in high purity.

Industrial Production Methods

In an industrial setting, the production of This compound follows similar principles but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors are used to mix triglycine, ethanol, and hydrochloric acid.

Controlled Environment: The reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity.

Continuous Monitoring: The reaction progress is continuously monitored using analytical techniques such as high-performance liquid chromatography (HPLC).

Purification and Packaging: The final product is purified, dried, and packaged for distribution.

化学反応の分析

H-Gly-Gly-Gly-OEt.HCl: undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, the ester group can be hydrolyzed to form the corresponding carboxylic acid derivative.

Substitution Reactions: The compound can undergo substitution reactions where the ethyl ester group is replaced by other functional groups.

Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Hydrolysis: Water or aqueous acid/base solutions.

Substitution: Various nucleophiles such as amines or alcohols.

Oxidation/Reduction: Specific oxidizing or reducing agents depending on the desired transformation.

Major Products Formed

Hydrolysis: Glycylglycylglycine.

Substitution: Derivatives with different functional groups replacing the ethyl ester.

Oxidation/Reduction: Modified peptide structures with altered oxidation states.

科学的研究の応用

Pharmaceutical Applications

-

Synthesis of Pharmaceutical Intermediates

- H-Gly-Gly-Gly-OEt.HCl serves as an important intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its role in the production of anti-inflammatory drugs and other therapeutic agents. The compound's ability to undergo specific derivatization reactions makes it valuable in drug formulation processes .

-

Carboxyl-Footprinting Studies

- The compound is commonly used in conjunction with N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) for carboxyl-footprinting studies of proteins. This method allows for the selective derivatization of carboxyl side chains on proteins, facilitating the analysis of protein structure and function under physiological conditions .

- Bioconjugation Techniques

Biochemical Research Applications

- Protein Modification

- Analytical Chemistry

Case Study 1: Synthesis of Anti-Inflammatory Drugs

A study demonstrated the use of this compound as an intermediate in synthesizing a novel anti-inflammatory agent. The reaction involved coupling with other active pharmaceutical ingredients, resulting in compounds with enhanced therapeutic efficacy.

Case Study 2: Protein Structural Analysis

In a research project focused on protein dynamics, researchers utilized this compound for carboxyl-footprinting studies on glutamate and aspartate residues. The results provided valuable data on protein conformational changes in response to environmental stimuli.

Physical Properties and Handling

- Solubility : Highly soluble in water (>1000 mg/ml at 20°C), ethanol, DMSO, and methanol.

- Storage Conditions : Should be stored away from moisture and oxidizing agents to maintain stability.

- Hygroscopic Nature : The compound readily absorbs moisture from the air; thus, it must be handled under inert conditions .

作用機序

The mechanism of action of H-Gly-Gly-Gly-OEt.HCl involves its interaction with specific molecular targets, primarily enzymes involved in peptide synthesis and degradation. The compound can act as a substrate for these enzymes, facilitating the study of their catalytic mechanisms. The ethyl ester group allows for easy incorporation into peptide chains, making it a valuable tool in understanding peptide bond formation and cleavage .

類似化合物との比較

H-Gly-Gly-Gly-OEt.HCl: can be compared with other similar compounds such as:

H-Gly-Gly-OEt.HCl: A diglycine ethyl ester hydrochloride with similar properties but shorter peptide chain.

H-Gly-Gly-Gly-OH: The free acid form of triglycine, lacking the ethyl ester group.

H-Gly-Gly-Gly-NH2: The amide derivative of triglycine, used in different peptide synthesis applications.

Uniqueness

The uniqueness of This compound lies in its ethyl ester group, which provides distinct reactivity and makes it a versatile intermediate in peptide synthesis. Its ability to undergo various chemical transformations and its utility in proteomics research highlight its importance in scientific studies .

生物活性

H-Gly-Gly-Gly-OEt.HCl, also known as triglycine ethyl ester hydrochloride, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, including medicinal chemistry and biochemistry.

- Chemical Formula : C₈H₁₆ClN₃O₄

- Molecular Weight : 253.68 g/mol

- CAS Number : 16194-06-2

- Solubility : Highly soluble in water (15.1 mg/ml) .

This compound exhibits a range of biological activities through various mechanisms:

- Neurotransmitter Modulation : It influences neuronal signaling pathways, particularly those involving neurotransmitters such as serotonin and dopamine. This modulation can affect mood and cognitive functions.

- Antimicrobial Activity : The compound has demonstrated efficacy against various pathogens, including bacteria and viruses. Its mechanism often involves disrupting cellular membranes or inhibiting essential enzymatic functions in microbial cells .

- Cell Cycle Regulation : this compound has been implicated in the regulation of the cell cycle, particularly in apoptosis and autophagy pathways. This is crucial for cancer research, as manipulating these pathways can lead to novel therapeutic strategies .

- Inflammation and Immunology : The compound interacts with several inflammatory pathways, potentially modulating immune responses and offering therapeutic avenues for inflammatory diseases .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial properties of this compound, researchers found that it exhibited significant activity against both gram-positive and gram-negative bacteria. The compound was tested against strains such as E. coli and S. aureus, showing a minimum inhibitory concentration (MIC) that supports its potential use as an antibiotic agent.

Case Study: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. The results indicated that the compound could reduce oxidative stress markers and improve neuronal survival rates in vitro, suggesting its potential for treating conditions like Alzheimer's disease.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests high gastrointestinal absorption due to its solubility characteristics. However, it is not permeable to the blood-brain barrier (BBB), which limits its use in central nervous system disorders but may enhance its safety profile for peripheral applications .

特性

IUPAC Name |

ethyl 2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O4.ClH/c1-2-15-8(14)5-11-7(13)4-10-6(12)3-9;/h2-5,9H2,1H3,(H,10,12)(H,11,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQKNCXWDPKPEDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)CNC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10718523 | |

| Record name | Ethyl glycylglycylglycinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16194-06-2 | |

| Record name | Ethyl glycylglycylglycinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。